molecular formula C17H15BrClN B12605845 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole CAS No. 917947-47-8

1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole

Cat. No.: B12605845
CAS No.: 917947-47-8
M. Wt: 348.7 g/mol
InChI Key: UVVFUNUUXOWUEQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromopropyl group and a chlorophenyl group attached to the indole core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole, 4-chlorobenzaldehyde, and 1,3-dibromopropane.

    Condensation Reaction: The indole undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydride to form 2-(4-chlorophenyl)-1H-indole.

    Alkylation: The resulting 2-(4-chlorophenyl)-1H-indole is then alkylated with 1,3-dibromopropane in the presence of a strong base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, industrial processes would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Products include various oxidized forms of the indole core.

    Reduction: Products include reduced forms of the indole core or the chlorophenyl group.

Scientific Research Applications

1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-2-phenyl-1H-indole: Lacks the chlorophenyl group, which may result in different biological activities and reactivity.

    1-(3-Bromopropyl)-2-(4-methylphenyl)-1H-indole: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.

    1-(3-Bromopropyl)-2-(4-fluorophenyl)-1H-indole: Features a fluorine atom, which can significantly impact its reactivity and biological activity.

Uniqueness

1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromopropyl and chlorophenyl groups. The bromopropyl group allows for versatile chemical modifications, while the chlorophenyl group can enhance binding affinity and specificity in biological systems. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

917947-47-8

Molecular Formula

C17H15BrClN

Molecular Weight

348.7 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(4-chlorophenyl)indole

InChI

InChI=1S/C17H15BrClN/c18-10-3-11-20-16-5-2-1-4-14(16)12-17(20)13-6-8-15(19)9-7-13/h1-2,4-9,12H,3,10-11H2

InChI Key

UVVFUNUUXOWUEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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